molecular formula C20H24N2O2 B6502227 1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931681-13-9

1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B6502227
CAS No.: 931681-13-9
M. Wt: 324.4 g/mol
InChI Key: YLIYGVKRAJATFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol” is a chemical compound with a molecular weight of 282.34 . The IUPAC name for this compound is "{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol" .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The InChI code for this compound is "1S/C17H18N2O2/c1-13-6-8-14 (9-7-13)21-11-10-19-16-5-3-2-4-15 (16)18-17 (19)12-20/h2-9,20H,10-12H2,1H3" .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 282.34 . More detailed properties such as melting point, boiling point, and density were not found in the available resources.

Properties

IUPAC Name

1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-24-16-11-9-15(2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIYGVKRAJATFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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